![molecular formula C21H19NO2 B3270475 O-Benzoyl-N,N-dibenzylhydroxylamine CAS No. 52742-32-2](/img/structure/B3270475.png)
O-Benzoyl-N,N-dibenzylhydroxylamine
Overview
Description
O-Benzoyl-N,N-dibenzylhydroxylamine is a chemical compound with the molecular formula C21H19NO2 . It has an average mass of 317.381 Da and a monoisotopic mass of 317.141571 Da .
Synthesis Analysis
N,N-Dibenzylhydroxylamine, upon oxidation, yields N-benzyl-α-phenylnitrone, which can undergo cycloaddition reaction with suitable dipolarophiles . It can be used to synthesize N, N, O-trisubstituted hydroxylamines and arylamines .Molecular Structure Analysis
The molecular structure of O-Benzoyl-N,N-dibenzylhydroxylamine consists of 21 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
O-Benzoylhydroxylamines have been identified as a versatile electrophilic aminating agent for transition metal-catalyzed C–N bond-forming reactions . They have been widely used in both academic and industrial research for the synthesis of various organic molecules and pharmaceuticals .Physical And Chemical Properties Analysis
O-Benzoyl-N,N-dibenzylhydroxylamine has a molecular formula of C21H19NO2, an average mass of 317.381 Da, and a monoisotopic mass of 317.141571 Da .Scientific Research Applications
Chemical Rearrangements and Transformations
O-Benzoyl-N,N-dibenzylhydroxylamine undergoes interesting chemical rearrangements. For example, when N-nitroso-N,O-dibenzylhydroxylamine is treated with acetic anhydride, it results in a remarkable rearrangement to 2-benzoyl-1-acetylbenzylhydrazine. This transformation shows the N-benzyl substituent transforming into the benzoyl group of the rearranged product (Kano & Anselme, 2010).
Applications in Organic Synthesis
O-Benzoyl-N,N-dibenzylhydroxylamine finds applications in organic synthesis. It is used in reactions like selective mono-acylation of 1,2- and 1,3-diols, demonstrating its usefulness in the synthesis of complex organic compounds. This reaction proceeds under mild conditions and can be used for the protection of hydroxy groups in sugars (Wakita & Hara, 2010).
Metabolic Studies
In metabolic studies, O-Benzoyl-N,N-dibenzylhydroxylamine is identified as a major in vitro metabolic product from rabbit fortified hepatic homogenates. This underscores its significance in understanding metabolic processes involving dibenzylamine (Beckett, Coutts, & Gibson, 1975).
Catalytic Applications
This compound plays a role in catalytic reactions as well. For instance, it is involved in Pd-catalyzed C-H amination of N-aryl benzamides, showcasing its potential in the synthesis of tertiary and secondary arylalkyl amines (Yoo et al., 2011).
Mechanism of Action
Future Directions
The future directions of research on O-Benzoyl-N,N-dibenzylhydroxylamine could involve exploring its potential applications in the synthesis of various organic molecules and pharmaceuticals . The development of efficient and selective methodologies for the construction of carbon-nitrogen bonds using O-Benzoyl-N,N-dibenzylhydroxylamine as an electrophilic aminating agent could be a key area of focus .
properties
IUPAC Name |
(dibenzylamino) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(20-14-8-3-9-15-20)24-22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVSJKYVIRQTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325547 | |
Record name | [(Dibenzylamino)oxy](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzoyl-N,N-dibenzylhydroxylamine | |
CAS RN |
52742-32-2 | |
Record name | NSC510399 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(Dibenzylamino)oxy](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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